

# Disulfiram Shows Promise in Patient-Derived Xenografts for Hard-to-Treat Cancers

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

New research evaluating the anti-cancer effects of **Disul**firam, a drug traditionally used for the treatment of alcoholism, is demonstrating significant potential in preclinical studies utilizing patient-derived xenografts (PDX). These studies, which involve implanting tumor tissue from a human patient into an immunodeficient mouse, provide a more clinically relevant model for testing novel cancer therapies. The findings suggest that **Disul**firam, particularly in combination with other chemotherapy agents, could offer a new therapeutic avenue for several aggressive cancers, including small cell lung cancer, glioblastoma, and certain types of breast and testicular cancers.

The anti-neoplastic activity of **Disul**firam is primarily attributed to its ability to inhibit the NF-κB signaling pathway and the 26S proteasome, cellular machinery that cancer cells often exploit to survive and proliferate. This dual-pronged attack can induce cancer cell death and sensitize tumors to conventional chemotherapy.

# Comparative Efficacy in Patient-Derived Xenograft (PDX) Models

Recent studies have provided quantitative data on the efficacy of **Disul**firam in various PDX models, often in direct comparison with standard-of-care treatments.



| Cancer<br>Type                                    | Treatment<br>Group                                 | Dosing<br>Regimen                            | Outcome                               | Tumor<br>Growth<br>Inhibition<br>(%) | Source                   |
|---------------------------------------------------|----------------------------------------------------|----------------------------------------------|---------------------------------------|--------------------------------------|--------------------------|
| Small Cell<br>Lung Cancer                         | Cisplatin                                          | 2 mg/kg,<br>every three<br>days              | Tumor<br>Growth                       | -                                    | Wang et al.,<br>2022     |
| Disulfiram +<br>Cisplatin                         | 50 mg/kg DSF + 2 mg/kg Cisplatin, every three days | Significant<br>Tumor<br>Growth<br>Inhibition | ~60%                                  | Wang et al.,<br>2022                 |                          |
| Glioblastoma<br>(Temozolomi<br>de-Resistant)      | Temozolomid<br>e                                   | -                                            | In vitro cell<br>viability            | -                                    | Triscott et al.,<br>2012 |
| Disulfiram                                        | IC50 of ~350<br>nM                                 | Significant<br>decrease in<br>cell viability | -                                     | Triscott et al.,<br>2012             |                          |
| Breast Cancer (Triple- Negative)                  | Control                                            | -                                            | Tumor<br>Volume<br>(mm³) at Day<br>21 | -                                    | Chen et al.,<br>2006     |
| Disulfiram                                        | 50 mg/kg/day                                       | Reduced<br>Tumor<br>Growth                   | 74%                                   | Chen et al.,<br>2006                 |                          |
| Testicular Germ Cell Tumor (Cisplatin- Resistant) | Cisplatin                                          | -                                            | Mean Tumor<br>Volume<br>(mm³)         | -                                    | Styczen et<br>al., 2022  |
| Disulfiram +<br>Cisplatin                         | -                                                  | Significant reduction in                     | ~73% (vs.<br>Cisplatin                | Styczen et al., 2022                 |                          |



tumor growth alone)

Note: Some of the referenced studies utilized cell-line derived xenografts, which are a valuable preclinical model, while efforts were made to prioritize and include data from patient-derived xenografts where available.

# Key Signaling Pathways Targeted by Disulfiram

**Disul**firam's anti-cancer effects are mediated through the disruption of key cellular signaling pathways that are often dysregulated in cancer.



Disulfiram's Anti-Cancer Signaling Pathways

Click to download full resolution via product page

Caption: **Disul**firam, in the presence of copper, inhibits the proteasome and NF-κB pathway while inducing reactive oxygen species (ROS), leading to cancer cell death.



## **Experimental Protocols**

The following are summaries of the methodologies used in the key experiments cited in this guide.

## Patient-Derived Xenograft (PDX) Model Establishment

Patient tumor tissue is obtained fresh from surgery and washed in a sterile saline solution. The tissue is then minced into small fragments (typically 2-3 mm³) and implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mice). Tumor growth is monitored regularly by caliper measurements. Once the tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[1][2]

#### In Vivo Administration of Disulfiram

**Disul**firam is typically dissolved in a vehicle such as corn oil or a mixture of DMSO and polyethylene glycol. The solution is then administered to the mice via oral gavage or intraperitoneal injection. Dosing schedules can vary but are often daily or on a 5-days-on, 2-days-off schedule. For studies involving the potentiation of **Disul**firam's effects with copper, a copper supplement like copper gluconate may be co-administered.[3][4]

### **Western Blotting for NF-kB Pathway Analysis**

To assess the impact of **Disul**firam on the NF-κB pathway, protein lysates are collected from treated and untreated tumor tissues or cells. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for key NF-κB pathway proteins, such as phospho-p65, total p65, and IκBα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][6][7]

### **Proteasome Activity Assay**

The chymotrypsin-like activity of the 26S proteasome is measured using a fluorogenic substrate, such as Suc-LLVY-AMC. Protein extracts from treated and untreated tumors are incubated with the substrate, and the release of free AMC is measured over time using a



fluorometer. A decrease in the rate of AMC release in the **Disul**firam-treated samples compared to the control indicates proteasome inhibition.[8]



Click to download full resolution via product page

Caption: Workflow for assessing **Disul**firam's efficacy in patient-derived xenograft models.

## Conclusion

The data from patient-derived xenograft studies provide a strong rationale for the continued investigation of **Disul**firam as a repurposed anti-cancer agent. Its ability to synergize with existing chemotherapies and overcome resistance mechanisms in clinically relevant preclinical models is particularly encouraging. Further clinical trials are warranted to validate these promising preclinical findings and to establish the safety and efficacy of **Disul**firam in cancer patients.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Establishment of a Patient-Derived Tumor Xenograft Model and Application for Precision Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfiram potentiates cisplatin-induced apoptosis in small cell lung cancer via the inhibition of cystathionine β-synthase and H2S PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfiram, a clinically used anti-alcoholism drug and copper-binding agent, induces apoptotic cell death in breast cancer cultures and xenografts via inhibition of the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 8. Proteasome Activity Assay Kit 1 kit | Next Bio Motif [nextbiomotif.com]
- To cite this document: BenchChem. [Disulfiram Shows Promise in Patient-Derived Xenografts for Hard-to-Treat Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089668#validation-of-disulfiram-s-anti-cancer-effects-in-patient-derived-xenografts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com